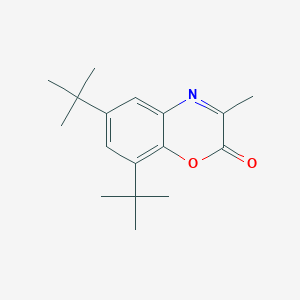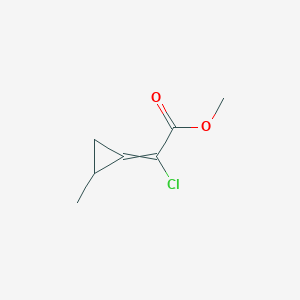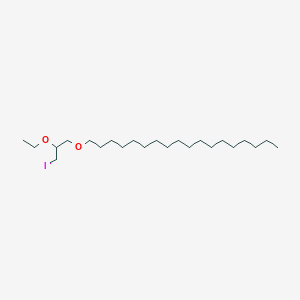
3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile is an organic compound with the molecular formula C₁₁H₁₁NO₂ It is characterized by the presence of an acetyl group, a hydroxyl group, and two methyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-hydroxy-5,6-dimethylbenzonitrile typically involves the reaction of 2-amino-4,5-dimethyl-3-furancarbonitrile with butenone under specific conditions. The reaction proceeds with an approximate yield of 84% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The acetyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-acetyl-2-keto-5,6-dimethylbenzonitrile.
Reduction: Formation of 3-acetyl-2-hydroxy-5,6-dimethylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-2-hydroxy-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The nitrile group can also interact with nucleophiles, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4,5-dimethyl-2-hydroxyacetophenone
- 2-Hydroxy-5,6-dimethylbenzonitrile
- 3-Acetyl-4,5-dimethylbenzonitrile
Uniqueness
3-Acetyl-2-hydroxy-5,6-dimethylbenzonitrile is unique due to the specific arrangement of functional groups on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
89638-56-2 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-acetyl-2-hydroxy-5,6-dimethylbenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-6-4-9(8(3)13)11(14)10(5-12)7(6)2/h4,14H,1-3H3 |
InChI Key |
FWFWVGJTMFBYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C#N)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)


![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)

![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)




